Benzothiazole-6-carboxylic acid

Overview

Description

Benzothiazole-6-carboxylic acid is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties .

Mechanism of Action

Target of Action

Benzothiazole-6-carboxylic acid, also known as 1,3-Benzothiazole-6-carboxylic acid, has been shown to inhibit K1 capsule formation in uropathogenic Escherichia coli . The K1 capsule is a major virulence factor in E. coli, contributing to its ability to cause urinary tract infections .

Mode of Action

It is believed that the compound interacts with its target, the k1 capsule formation pathway, leading to the inhibition of capsule formation . This interaction likely disrupts the normal functioning of the pathway, preventing the bacteria from producing the K1 capsule and thus reducing its virulence .

Biochemical Pathways

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various biochemical pathways . These include the dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . The inhibition of these pathways can lead to a variety of downstream effects, including the disruption of bacterial growth and replication .

Result of Action

The primary result of this compound’s action is the inhibition of K1 capsule formation in uropathogenic E. coli . By preventing the formation of this capsule, the compound reduces the virulence of the bacteria, potentially making it easier for the body’s immune system to eliminate the infection .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli . This suggests that Benzothiazole-6-carboxylic acid may interact with certain enzymes and proteins involved in bacterial capsule formation.

Cellular Effects

Its derivative, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, has shown potential to inhibit K1 capsule formation in uropathogenic Escherichia coli , suggesting that this compound may have similar effects on cellular processes.

Molecular Mechanism

Its derivative, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, has shown potential to inhibit K1 capsule formation in uropathogenic Escherichia coli . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothiazole-6-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives under acidic conditions . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures the consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, typically using halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Benzothiazole derivatives have shown promise in the development of new antibacterial agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Benzothiazole: A simpler derivative without the carboxylic acid group.

Benzotriazole: Contains a triazole ring instead of a thiazole ring.

Thianaphthene-2-carboxylic acid: Another sulfur-containing heterocycle with a carboxylic acid group.

Uniqueness: Benzothiazole-6-carboxylic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity.

Biological Activity

Benzothiazole-6-carboxylic acid (BTCA) is a compound that has garnered significant attention due to its diverse biological activities. This article explores the pharmacological potential of BTCA, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

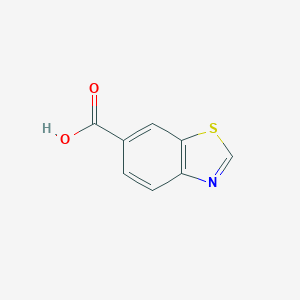

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a thiazole ring, with a carboxylic acid functional group at the 6-position. This unique structure contributes to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including BTCA.

- Mechanism of Action : BTCA has been shown to induce oxidative stress in cancer cells, leading to increased production of reactive oxygen species (ROS). This oxidative stress can trigger apoptosis in tumor cells. For instance, a study demonstrated that N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC), a derivative of BTCA, exhibited significant cytotoxic effects on MCF7 breast cancer cells with an IC50 of 5.4 μg/ml. The cytotoxicity was attributed to the induction of ROS and inhibition of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione reductase (GR) .

| Compound | Cell Line | IC50 (μg/ml) | Mechanism |

|---|---|---|---|

| FBZC | MCF7 | 5.4 | Induction of ROS, inhibition of SOD and GR |

Antimicrobial Activity

BTCA has demonstrated promising antimicrobial properties against various pathogens.

- Gram-negative Bacteria : A recent study reported that a derivative of BTCA showed potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list. The compound acted as a gyrase inhibitor, disrupting bacterial DNA replication .

- Mechanism : The antimicrobial action is primarily due to the inhibition of bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, BTCA exhibits anti-inflammatory properties.

- Research Findings : Benzothiazole derivatives have been reported to reduce inflammation in various models by modulating inflammatory cytokines and pathways. For example, compounds derived from benzothiazole have shown efficacy in reducing cytokine levels in in vitro models of inflammation .

Case Studies

- Antitumor Activity : In vitro studies with FBZC revealed that it was more than 20-fold more specific to tumor cells compared to non-tumor cells, suggesting its potential as a selective antitumor agent .

- Antimicrobial Efficacy : A study highlighted the effectiveness of a benzothiazole derivative in treating infections caused by MRSA and vancomycin-resistant S. aureus, showcasing its therapeutic potential against resistant strains .

Properties

IUPAC Name |

1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPZJACLHDWUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345067 | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3622-35-3 | |

| Record name | 6-Benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain substituted Benzothiazole-6-carboxylic acids?

A: A frequently employed method involves the condensation of 4-amino-3-mercaptobenzoic acid with various aldehydes in the presence of an oxidant like nitrobenzene. This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring, facilitating structure-activity relationship (SAR) studies.

Q2: How does the structure of Benzothiazole-6-carboxylic acid influence its antimicrobial activity?

A: Studies have shown that incorporating a 2-phenyl thiazolidinone moiety onto the this compound scaffold can enhance anticancer activity. Additionally, introducing various arylidene substituents at the 5-position of a 2-imino-4-thiazolidinone ring attached to the this compound core resulted in compounds with slight to moderate antibacterial and antifungal activities. These findings highlight the importance of specific structural modifications in modulating the biological activity of this compound class.

Q3: Can this compound derivatives act as inhibitors, and if so, what are their targets?

A: Research indicates that this compound derivatives can indeed function as inhibitors. Specifically, a derivative incorporating a 2-aminobenzothiazole moiety displayed inhibitory activity against Urokinase-type Plasminogen Activator (uPA). Furthermore, another derivative demonstrated potential as an inhibitor of β-hematin formation. These findings suggest that this compound derivatives hold promise for developing novel therapeutic agents targeting specific enzymes or biological processes.

Q4: Has this compound been explored for applications beyond medicinal chemistry?

A: Indeed, researchers have investigated this compound and its metal complexes as potential recording materials for DVD-R technology. The study explored the optical and thermal properties of these compounds, highlighting their potential for applications beyond the biomedical field.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.